Rollitacin
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H66O8 |
|---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1,5,6-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-13-18-29(38)30(39)20-16-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)19-15-12-10-8-6-5-7-9-11-14-17-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27-,29?,30?,31+,32-,33+,34+,35+,36+/m0/s1 |
InChI Key |
SWLPIUHJTSWWOJ-RINKTZIGSA-N |
SMILES |
CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Isomeric SMILES |
CCCCCC(C(CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Synonyms |
rollitacin |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Analytical Characterization Methodologies
Advanced Phytochemical Extraction and Fractionation Techniques for Annonaceous Acetogenins (B1209576)
Annonaceous acetogenins, including Rollitacin, are a class of secondary metabolites found exclusively in the Annonaceae family of plants. scielo.br Their isolation begins with the careful selection and preparation of plant material, such as the leaves, seeds, or roots. oatext.commdpi.com
Initial extraction is typically performed using solvents of varying polarities to draw out a broad spectrum of chemical compounds from the plant matrix. oatext.comcore.ac.uk Common methods include:
Soxhlet Extraction: A conventional method that uses continuous heating with a solvent like ethanol (B145695) to extract compounds over an extended period. oatext.comscielo.br
Maceration: This involves soaking the powdered plant material in a solvent, such as a methanol-water mixture, for several days at room temperature. core.ac.uk
Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE): These modern techniques are gaining prominence as they can significantly reduce extraction times and improve efficiency. scielo.brresearchgate.net For instance, sonication and microwave methods have proven effective for extracting acetogenins. scielo.br
Following the initial extraction, the crude extract, which is a complex mixture of numerous compounds, undergoes fractionation. This process involves partitioning the extract between immiscible solvents of differing polarities, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. core.ac.uk This step helps to separate the acetogenins from other classes of compounds like polyphenols, alkaloids, and flavonoids. scielo.brresearchgate.net
Chromatographic Purification Strategies for this compound Isolation
Chromatography is an indispensable tool for the separation and purification of individual compounds from the complex fractions obtained during extraction. Various chromatographic techniques are employed sequentially to achieve the high degree of purity required for structural analysis.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique used for isolating specific compounds in larger quantities. thermofisher.comchromatographyonline.com After initial separation by methods like column chromatography, the enriched fractions containing this compound are subjected to Prep-HPLC. psu.edumdpi.com This technique utilizes a high-pressure system to pass the sample through a column packed with a stationary phase. By carefully selecting the stationary phase and the mobile phase (the solvent that carries the sample through the column), chemists can separate compounds based on their differing affinities for the two phases. thermofisher.com This allows for the enrichment and isolation of this compound from other closely related acetogenins. psu.edujshanbon.com
Annonaceous acetogenins often possess multiple chiral centers, meaning they can exist as various stereoisomers – molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. nih.gov These stereoisomers can exhibit different biological activities. Chiral chromatography is a specialized form of chromatography that can separate these enantiomers and diastereomers. ajol.infontu.edu.sg This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. chiralpedia.com The separation of acetogenin (B2873293) stereoisomers is crucial for obtaining a pure sample of a single isomer, like this compound, and for determining its absolute stereochemistry. psu.edunih.gov
Spectroscopic Characterization Techniques for Structural Confirmation
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. jchps.comslideshare.netethz.ch It provides detailed information about the carbon skeleton and the environment of each proton (hydrogen atom) within the molecule. jchps.comnih.govchemguide.co.uk
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information:
¹H NMR: Reveals the different types of protons present in the molecule and their relative numbers. The chemical shift (position of the signal) gives clues about the electronic environment of the protons. jchps.comlibretexts.org
¹³C NMR: Shows the number of different carbon atoms in the molecule. The chemical shift range for ¹³C is much larger than for ¹H, providing greater resolution and sensitivity to small structural changes. nih.govmdpi.com
Two-dimensional (2D) NMR experiments are then used to piece together the molecular puzzle by establishing correlations between different nuclei. ethz.chpharmacognosy.us These include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
Through careful analysis of these NMR spectra, scientists can map out the entire carbon framework of this compound and assign the position of every proton. pharmacognosy.usacs.org
Mass Spectrometry (MS) is another vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule. jeolusa.comthermofisher.com This allows for the determination of the molecular weight and, with high-resolution mass spectrometry (HRMS), the precise molecular formula of the compound. mdpi.comchemguide.co.uklibretexts.orglibretexts.org
In a mass spectrometer, the sample is first ionized, creating charged molecules. jeolusa.com These ions are then separated based on their m/z ratio and detected. The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (M+), which gives the molecular weight of the compound. chemguide.co.uklibretexts.org
Tandem mass spectrometry (MS/MS) provides further structural information. thermofisher.com In this technique, the molecular ion is selected and then fragmented into smaller pieces. The m/z values of these fragments are then analyzed. This fragmentation pattern acts as a "fingerprint" for the molecule and helps to confirm the connectivity of atoms and the location of functional groups within the structure of this compound. mdpi.comjeolusa.com
Table of Chemical Compounds
| Compound Name |
| This compound |
| n-Hexane |
| Dichloromethane |
| Ethyl acetate |
| n-Butanol |
| Methanol |
| Ethanol |
| Tetrahydrofuran (B95107) |
| Deuterium oxide |
Interactive Data Table: Key Spectroscopic Data for this compound and Related Compounds
This table summarizes typical spectroscopic data used in the characterization of Annonaceous acetogenins. Note that specific values for this compound would be determined from its own unique spectra.
| Technique | Parameter | Typical Value/Observation for Annonaceous Acetogenins | Information Gained |
| ¹H NMR | Chemical Shift (δ) | ~7.0 ppm | Proton on the α,β-unsaturated γ-lactone ring |
| 3.4 - 4.0 ppm | Protons on carbons bearing hydroxyl groups or adjacent to ether linkages (THF rings) | ||
| 1.2 - 1.6 ppm | Protons of the long aliphatic chain | ||
| ¹³C NMR | Chemical Shift (δ) | ~175 ppm | Carbonyl carbon of the γ-lactone |
| ~150 ppm, ~130 ppm | Carbons of the double bond in the lactone ring | ||
| 70 - 85 ppm | Carbons of the THF rings and those bearing hydroxyl groups | ||
| 20 - 40 ppm | Carbons of the aliphatic chain | ||
| HRMS | m/z of M+ | C₃₇H₆₆O₈ gives a precise mass | Determination of the exact molecular formula acs.org |
| MS/MS | Fragmentation | Characteristic losses of water, THF rings, and cleavage of the aliphatic chain | Confirmation of functional groups and their positions |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Functional Group Identification
Vibrational and electronic spectroscopy are fundamental techniques for the elucidation of molecular structures, providing critical insights into the functional groups present within a compound. numberanalytics.comnumberanalytics.com In the context of complex natural products like this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as powerful, non-destructive methods for initial characterization. numberanalytics.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. mvpsvktcollege.ac.in Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. youtube.comwiley.com For this compound, an annonaceous acetogenin, key functional groups include hydroxyl (-OH) groups, an α,β-unsaturated γ-lactone ring, and tetrahydrofuran (THF) rings. The expected IR absorption bands for these functionalities are crucial for its identification.
The presence of hydroxyl groups is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. mvpsvktcollege.ac.in The stretching vibration of the C-O bond in alcohols and ethers (from the THF rings) would appear in the 1050-1250 cm⁻¹ region. A particularly strong and characteristic absorption is expected for the carbonyl (C=O) group of the α,β-unsaturated γ-lactone, which typically appears at a frequency of approximately 1750-1760 cm⁻¹. The C=C bond of the lactone ring would show an absorption band around 1650 cm⁻¹.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |
| Hydroxyl (-OH) | 3200 - 3600 (broad) | O-H Stretching |
| Carbonyl (C=O) | 1750 - 1760 | C=O Stretching |
| Alkene (C=C) | ~1650 | C=C Stretching |
| Ether (C-O-C) | 1050 - 1250 | C-O Stretching |
| Alkane (C-H) | 2850 - 3000 | C-H Stretching |
Electronic (UV-Vis) Spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. spectroscopyonline.com This technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light. The primary chromophore in this compound is the α,β-unsaturated γ-lactone system. This conjugated system gives rise to a characteristic absorption maximum (λmax) in the UV region, typically around 210-240 nm, corresponding to a π-π* electronic transition. spectroscopyonline.com
In a closely related compound, purpurediolin, which may be identical to this compound, the absolute configuration of the α,β-unsaturated γ-lactone at C-36 was established as S by observing a negative Cotton effect at 238 nm in its Circular Dichroism (CD) spectrum, a technique closely related to UV-Vis spectroscopy. acs.org This finding is indicative of the electronic properties of this key functional group and is vital for stereochemical assignment. acs.org
Chemical Derivatization Strategies for Absolute Stereochemical Assignment
The complex structure of this compound contains multiple stereogenic centers, making the determination of its absolute stereochemistry a significant challenge. While spectroscopic methods like NMR can help establish the relative stereochemistry, chemical derivatization is often essential for assigning the absolute configuration of chiral centers, particularly for secondary alcohols. psu.edu
A preeminent strategy for this purpose is the Mosher ester analysis . usm.edu This method involves the chemical derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. usm.edu The alcohol (in this case, the hydroxyl groups of this compound) is esterified with both (R)-MTPA chloride and (S)-MTPA chloride to form diastereomeric Mosher esters.
The underlying principle of this method is that the bulky phenyl and trifluoromethyl groups of the MTPA moiety adopt a specific conformation around the newly formed ester linkage. This conformation leads to anisotropic effects in the ¹H NMR spectrum, causing the protons near the chiral center to experience different magnetic environments in the two diastereomeric esters. By analyzing the differences in the chemical shifts (Δδ) for the protons adjacent to the carbinol center in the (S)- and (R)-MTPA esters (defined as Δδ = δS - δR), the absolute configuration of the alcohol can be determined.
In the structural elucidation of purpurediolin, which is likely the same compound as this compound, the Mosher ester methodology was employed to establish the absolute configuration of the carbinol centers at C-15 and C-24. acs.org The analysis of the ΔδH(S−R) data for the per-(S)- and per-(R)-MTPA Mosher ester derivatives provided the assignments. acs.org A positive Δδ value for protons on one side of the Mosher ester plane and a negative value for those on the other side allows for the unambiguous assignment of the stereocenter. For purpurediolin, the absolute stereochemistry of the chiral centers at C-15 and C-24 was determined to be R and S, respectively. acs.org
| Proton | δH in (S)-MTPA Ester (ppm) | δH in (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |
| H-14 | Data not specified | Data not specified | Negative | C-15 (R) |
| H-15 (methine) | Data not specified | Data not specified | Reference | C-15 (R) |
| H-16 | Data not specified | Data not specified | Positive | C-15 (R) |
| H-23 | Data not specified | Data not specified | Positive | C-24 (S) |
| H-24 (methine) | Data not specified | Data not specified | Reference | C-24 (S) |
| H-25 | Data not specified | Data not specified | Negative | C-24 (S) |
This derivatization strategy, combined with meticulous NMR analysis, is a cornerstone in the structural elucidation of complex natural products like this compound, enabling the complete assignment of their three-dimensional structure. mdpi.comresearchgate.net
Molecular and Cellular Mechanisms of Action
Elucidation of Mitochondrial Complex I Inhibition by Rollitacin
Annonaceous acetogenins (B1209576) are well-established as potent inhibitors of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. scielo.brmdpi.com This enzyme is a crucial component of the electron transport chain located in the inner mitochondrial membrane, responsible for transferring electrons from NADH to ubiquinone. scielo.br Inhibition of this complex by acetogenins disrupts the flow of electrons, impairing the generation of a proton gradient necessary for ATP synthesis. scielo.brresearchgate.net
Biochemical Characterization of NADH:Ubiquinone Oxidoreductase Interaction
Research has indicated that Annonaceous acetogenins, including those structurally similar to this compound, bind specifically to mitochondrial complex I. scielo.brmdpi.com This interaction is highly specific, distinguishing their mechanism from that of most other insecticides and bioinsecticides. researchgate.net Studies involving various acetogenins have contributed to understanding the structural features important for this interaction. For instance, the presence and position of THF rings, as well as the number and position of hydroxyl groups, significantly influence the potency of these compounds. uncg.edu Adjacent bis-THF ring molecules with three hydroxyl groups have often shown high potency in inhibiting mitochondrial NADH:ubiquinone oxidoreductase. uncg.edu While specific detailed biochemical characterization of this compound's direct interaction with the enzyme may require further dedicated studies, its classification as an Annonaceous acetogenin (B2873293) with known complex I inhibitory activity places it within this general mechanistic framework. scielo.brmdpi.com
Impact on Cellular Respiration and Adenosine Triphosphate (ATP) Production Pathways
The inhibition of mitochondrial complex I by Annonaceous acetogenins, including this compound, directly impacts cellular respiration. By blocking the transfer of electrons at complex I, the entire electron transport chain is affected, leading to a significant reduction in oxygen consumption. scielo.br This disruption in electron flow prevents the pumping of protons from the mitochondrial matrix to the intermembrane space, thereby collapsing the proton gradient (mitochondrial membrane potential). mdpi.com The diminished proton gradient, in turn, severely impairs the function of ATP synthase, the enzyme responsible for producing ATP through oxidative phosphorylation. scielo.brresearchgate.net Consequently, cells exposed to this compound experience a deprivation of ATP at the cellular level. uncg.edu
Cellular Consequences of Mitochondrial Dysfunction Induced by this compound
The profound impact on ATP production due to mitochondrial complex I inhibition by this compound leads to various cellular consequences. A critical outcome is the depletion of cellular energy reserves, which can impair energy-dependent cellular processes. Mitochondrial dysfunction can also lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress. While specific studies on the cellular consequences of this compound-induced mitochondrial dysfunction are needed, the known effects of other potent complex I inhibitors from the Annonaceae family include apoptosis (programmed cell death) and disruption of cellular homeostasis. scribd.comresearchgate.net For example, some acetogenins have been shown to induce cell death by apoptosis. researchgate.net
Comparative Mechanistic Insights with Other Annonaceous Acetogenins
This compound belongs to the family of Annonaceous acetogenins, and its mechanism of action as a mitochondrial complex I inhibitor is shared among many compounds in this class. scielo.brmdpi.comresearchgate.net Comparative studies with other acetogenins have revealed structure-activity relationships that govern their potency and specificity towards complex I. mdpi.comuncg.edu For instance, variations in the number and position of hydroxyl groups and the type and arrangement of THF rings influence the level of complex I inhibition. uncg.edu this compound, possessing four hydroxyl groups and an adjacent bis-THF ring system, exhibits bioactivity, although the number of hydroxyl groups can influence potency compared to compounds with fewer hydroxyls, such as bullatacin (B1665286) and asimicin. uncg.edu Comparative analyses highlight that while the core mechanism of complex I inhibition is conserved, subtle structural differences among acetogenins can lead to variations in their potency and potentially their interaction profile with the enzyme. mdpi.comuncg.edu
Investigation of Potential Secondary and Off-Target Molecular Interactions
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 161905 |
| Annonaceous Acetogenins | N/A |
Data Tables
Based on the provided search results, quantitative data specifically for this compound's direct interaction with isolated mitochondrial complex I or its precise impact on ATP production rates compared to controls is not explicitly detailed in a format suitable for a standalone interactive table focusing solely on this compound in the search snippets. The data presented often compares the activity of various acetogenins or discusses the general mechanism of the class. For instance, one source mentions LC50 values for this compound against mosquito larvae in comparison to other acetogenins, which is a measure of pesticidal activity rather than a direct biochemical characterization of complex I inhibition kinetics. uncg.edu Another source notes that Rolliniastatin-1 and Rollinicin were tested for larvicidal effects, but their mechanism of action was not reported in that specific context. researchgate.net While the principle of ATP deprivation due to complex I inhibition is stated, specific numerical data for this compound's effect on ATP levels is not provided in the search results. uncg.edu Therefore, a detailed data table solely focused on this compound's quantitative biochemical effects on complex I or ATP production cannot be generated from the provided snippets.
Preclinical Biological Activities and Efficacy Studies in Vitro and Non Human in Vivo
Antiproliferative and Cytotoxic Efficacy in Cancer Cell Lines (In Vitro Models)
Research into the anticancer potential of Rollitacin has primarily focused on its ability to inhibit the growth of and induce death in cancer cells.
Selective Inhibitory Profiles Against Diverse Tumor Cell Types
This compound has been reported to exhibit selective inhibitory effects against a panel of human solid tumor cell lines. While specific IC50 values for this compound are not widely documented in the available literature, initial studies suggest a degree of selectivity in its cytotoxic action. This selectivity is a key area of interest in the development of targeted cancer therapies.
Due to the limited specific data for this compound, the cytotoxic activities of closely related Annonaceous acetogenins (B1209576) are often studied to provide a broader understanding of this class of compounds. For context, other acetogenins have demonstrated potent activity against a wide range of cancer cell lines.
Table 1: Representative Antiproliferative Activity of Annonaceous Acetogenins (Contextual Data)
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Data for this compound | Not Available | Not Available |
Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)
The precise mechanisms by which this compound induces cell death in cancer cells are not yet fully elucidated. Generally, Annonaceous acetogenins are known to induce apoptosis, a form of programmed cell death, in susceptible cells. This process is often characterized by cellular shrinkage, DNA fragmentation, and the formation of apoptotic bodies. It is hypothesized that this compound may share this mechanism of action. Whether this compound can also induce other forms of cell death, such as necrosis, particularly at higher concentrations, remains an area for further investigation.
Insecticidal Activity and Pest Control Applications in Non-Human Models
Annonaceous acetogenins, as a class, are recognized for their potent insecticidal properties, and this compound is included among those with reported activity.
Efficacy Against Arthropod Species and Larval Stages
To provide a comparative perspective, related compounds from the same family have shown significant larvicidal effects. For instance, rolliniastatin-1, another acetogenin (B2873293) isolated from Annonaceae species, has demonstrated notable efficacy against the larvae of Aedes aegypti and Aedes albopictus, important vectors for various diseases.
Table 2: Larvicidal Efficacy of Related Annonaceous Acetogenins
| Compound | Arthropod Species | Larval Stage | LC50 (µg/mL) |
|---|---|---|---|
| This compound | Not Available | Not Available | Not Available |
| Rolliniastatin-1 | Aedes aegypti | Not Specified | 0.43 |
| Rolliniastatin-1 | Aedes albopictus | Not Specified | 0.20 |
| Rollinicin | Aedes aegypti | Not Specified | 0.78 |
Molecular Basis of Insecticidal Action
The molecular mechanism underlying the insecticidal activity of this compound is believed to be consistent with that of other Annonaceous acetogenins. These compounds are known to be potent inhibitors of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain. By disrupting this crucial energy-producing pathway, they effectively deplete ATP levels within the insect's cells, leading to metabolic collapse and death. This mode of action provides a broad-spectrum insecticidal effect.
Other Investigational Biological Properties in Preclinical Systems (e.g., Antiparasitic)
While the primary focus of research on this compound has been its cytotoxic and insecticidal activities, there is potential for other biological properties. Other Annonaceous acetogenins have been investigated for a range of bioactivities, including antiparasitic effects against various protozoa. However, at present, there is a lack of specific preclinical data on the antiparasitic or other investigational biological properties of this compound itself. Further research is needed to explore these potential therapeutic applications.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Rollitacin
The biological activity of Rollitacin, a member of the Annonaceous acetogenins (B1209576), is intricately linked to its complex chemical structure. The spatial arrangement of its functional groups and stereochemical centers dictates its interaction with biological targets, thereby determining its potency and efficacy.
Analytical Method Development for Research Applications
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are fundamental to the isolation, purification, and quantification of Rollitacin. High-Performance Liquid Chromatography (HPLC) is a cornerstone method, frequently employed for the extensive purification of this compound from crude plant extracts. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC/MS), particularly utilizing a positive-ion electrospray ionization mode (LC/(+)ESI-MS), has proven to be a highly sensitive and effective tool for screening and detecting this compound and other acetogenins (B1209576) in plant extracts. acs.org This method is capable of detecting acetogenins at the picogram level, making it invaluable for analyzing samples with low compound concentrations. acs.org The use of Reversed-Phase HPLC (RP-HPLC) is also noted in the separation of acetogenins based on their polarity. acs.org
While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, its direct application to a large, non-volatile molecule like this compound is limited. However, it has been used to identify other, more volatile compounds isolated alongside acetogenins. researchgate.net Theoretical, predicted GC-MS spectra for derivatized forms of this compound are available, suggesting that with appropriate chemical modification to increase volatility, GC-MS could be a viable analytical option. foodb.ca For instance, the formation of tetra-trimethylsilyl (tetra-TMSi) derivatives of similar acetogenins has been performed for mass spectrometry analysis, a technique compatible with GC-MS. acs.org
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Method | Application | Key Findings | Reference |
|---|---|---|---|
| HPLC | Isolation and purification of this compound from ethanolic extracts of Rollinia mucosa. | Enabled the separation of this compound from other co-occurring acetogenins like Rollinacin and Javoricin. | researchgate.netnih.gov |
| LC/(+)ESI-MS | Screening and detection of acetogenins in crude methanol-soluble fractions of Rollinia mucosa. | Highly sensitive, with a detection limit of approximately 20 pg. Allowed for the identification of around 40 known acetogenins and four new ones in a single extract. | acs.org |
| GC-MS | Identification of co-isolated, more volatile compounds. | While not directly used for this compound, it successfully identified minor amide compounds in the same plant extract. Predicted spectra for derivatized this compound exist. | researchgate.netfoodb.ca |
Spectroscopic Techniques for Detection and Monitoring in Complex Biological Matrices
The structural elucidation and characterization of this compound have been heavily reliant on a suite of spectroscopic techniques. nih.gov These methods are also adaptable for the detection and monitoring of the compound in complex biological matrices, provided sufficient sample purification is achieved.
Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, has been instrumental in determining the complex stereochemistry of this compound. researchgate.net Mass Spectrometry (MS) is another critical tool, with techniques like Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution FABMS (HRFABMS) being used to accurately determine the molecular weight and elemental composition of the molecule. acs.org
Infrared (IR) spectroscopy has been applied to identify key functional groups present in this compound, such as hydroxyl (-OH) and α,β-unsaturated γ-lactone moieties. acs.org Although Annonaceous acetogenins generally exhibit weak ultraviolet (UV) absorbance, UV spectroscopy can still provide some structural information. acs.orgacs.org
A specialized histochemical technique employing Kedde's reagent has been developed for the in situ detection of Annonaceous acetogenins that possess a terminal unsaturated γ-lactone ring, a characteristic feature of this compound. researchgate.net This method allows for the localization of these compounds within plant tissues. researchgate.net
Interactive Data Table: Spectroscopic Techniques for this compound Characterization
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| NMR (1D & 2D) | Structural elucidation. | Detailed information on the carbon-hydrogen framework and stereochemistry. | researchgate.netacs.org |
| MS (FABMS, HRFABMS) | Molecular weight and formula determination. | Confirmed the molecular formula as C37H66O8. | acs.org |
| IR Spectroscopy | Functional group identification. | Detected the presence of hydroxyl and α,β-unsaturated methyl γ-lactone groups. | acs.org |
| UV Spectroscopy | Structural characterization. | Provides limited data due to the weak UV absorbance of acetogenins. | acs.orgacs.org |
| Kedde's Reagent | In situ histochemical detection. | Allows for the localization of this compound and similar acetogenins in plant tissues. | researchgate.net |
Development of Standardized Protocols for Research-Grade Material Characterization
While a universally adopted, official standardized protocol for the characterization of research-grade this compound is not explicitly detailed in the literature, a de facto standard procedure can be inferred from the collective body of research on this and similar Annonaceous acetogenins. The development of such a protocol is essential to ensure the consistency, purity, and reproducibility of research findings.
A comprehensive characterization protocol for research-grade this compound would typically involve a multi-step approach:
Extraction and Initial Fractionation: Extraction from the source material (e.g., leaves of Rollinia mucosa) using a solvent like ethanol (B145695), followed by partitioning to obtain a crude acetogenin-rich fraction. researchgate.netnih.gov
Chromatographic Purification: Extensive purification using a combination of chromatographic techniques. This would likely start with column chromatography followed by multiple rounds of HPLC to isolate this compound to a high degree of purity. researchgate.netacs.org
Purity Assessment: The purity of the isolated this compound would be assessed using analytical HPLC, ideally with a photodiode array (PDA) detector to check for co-eluting impurities. The absence of extraneous peaks in the chromatogram would be a primary indicator of purity.
Structural Verification: The identity and structural integrity of the purified compound would be confirmed through a combination of spectroscopic methods:
Mass Spectrometry: To confirm the correct molecular weight and fragmentation pattern. High-resolution mass spectrometry would be used to verify the elemental composition. acs.orgacs.org
NMR Spectroscopy: 1H and 13C NMR spectra would be acquired and compared against published data to confirm the chemical structure and stereochemistry. 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be used for unambiguous assignment of all protons and carbons. researchgate.netacs.org
Quantification: For quantitative studies, a validated HPLC or LC/MS method with a certified reference standard would be required to accurately determine the concentration of this compound in solutions or extracts.
Adherence to such a rigorous, multi-faceted analytical protocol is crucial for ensuring the quality and reliability of research-grade this compound.
Future Research Directions and Preclinical Translational Potential of Rollitacin
The therapeutic potential of natural compounds like Rollitacin, an acetogenin (B2873293) from the Annonaceae family, invites further scientific exploration to bridge the gap between initial discovery and clinical application. The following sections outline key areas of future research that are essential for understanding its mechanism of action and evaluating its preclinical translational potential.
Q & A
How to formulate a research question for studying Rollitacin's mechanism of action?
A robust research question should address a gap in existing literature, align with the compound’s known properties, and specify measurable outcomes. For example:
- Example: "How does this compound modulate [specific pathway/receptor] in [cell type/model], and what are the downstream effects on [biological process]?"
- Methodology:
- Conduct a systematic literature review to identify unresolved mechanistic interactions or conflicting results .
- Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity and relevance .
- Validate feasibility through preliminary assays (e.g., binding affinity tests or gene expression profiling) .
Q. What experimental design considerations are critical for initial pharmacological testing of this compound?
Prioritize reproducibility, controls, and scalability:
- Key steps:
- Define inclusion/exclusion criteria for biological samples (e.g., cell lines, animal models) to minimize variability .
- Use dose-response curves to establish EC50/IC50 values, with triplicate measurements to assess consistency .
- Include positive/negative controls (e.g., known agonists/antagonists) and blinded analysis to reduce bias .
- Documentation: Follow guidelines for detailed method descriptions, including reagent sources, equipment specifications, and statistical thresholds .
Q. How to ensure reproducibility in synthesizing this compound in laboratory settings?
Reproducibility hinges on transparent protocols and validation:
- Best practices:
- Publish step-by-step synthesis procedures, including reaction conditions (temperature, pH, catalysts) and purification methods (e.g., HPLC gradients) .
- Characterize intermediates and final products using NMR, mass spectrometry, and crystallography, comparing data to established references .
- Share raw data and spectral analyses in supplementary materials to enable replication .
Advanced Research Questions
Q. How to resolve contradictions in this compound's efficacy data across different experimental models?
Contradictions often arise from model-specific variables or methodological disparities:
- Strategies:
- Perform meta-analyses to identify trends across studies, using tools like PRISMA guidelines for systematic data extraction .
- Conduct sensitivity analyses to test how variables (e.g., dosage, exposure time) affect outcomes .
- Validate findings using orthogonal assays (e.g., in vitro enzymatic assays vs. in vivo phenotypic screens) .
Q. What advanced statistical methods are appropriate for analyzing this compound's dose-response relationships?
Move beyond basic t-tests to capture nonlinear dynamics:
- Recommendations:
- Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves and calculate efficacy/potency metrics .
- Apply machine learning algorithms (e.g., random forests) to identify covariates influencing response variability in high-throughput datasets .
- Report confidence intervals and effect sizes instead of relying solely on p-values .
Q. How to optimize the synthesis pathway of this compound to improve yield without compromising purity?
Optimization requires iterative experimentation and computational modeling:
- Approach:
- Use design-of-experiments (DoE) frameworks to test multiple variables (e.g., solvent polarity, catalyst load) simultaneously .
- Apply density functional theory (DFT) to predict reaction pathways and identify energetically favorable intermediates .
- Validate scalability with pilot-scale synthesis and stability testing under varied storage conditions .
Data Presentation and Validation
Q. How to structure a research paper on this compound to meet journal standards?
- Follow IMRaD (Introduction, Methods, Results, Discussion) format with emphasis on:
- Introduction: Contextualize this compound’s novelty by citing recent breakthroughs and unresolved challenges .
- Methods: Detail protocols for synthesis, assays, and statistical analysis to enable replication .
- Results: Use tables/figures to highlight key findings (e.g., IC50 comparisons, synthetic yields), avoiding redundant text .
- Discussion: Contrast results with prior studies, addressing limitations (e.g., model relevance, sample size) and proposing follow-up experiments .
Q. What ethical considerations apply to preclinical studies involving this compound?
- Secure institutional approval for animal/human tissue use, adhering to ARRIVE or CONSORT guidelines for reporting .
- Disclose conflicts of interest (e.g., funding sources, patent filings) and data-sharing plans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
